molecular formula C16H18N4O B13996428 2-Methyl-1-(2-methylpropyl)-7-phenylpurin-6-one CAS No. 83325-07-9

2-Methyl-1-(2-methylpropyl)-7-phenylpurin-6-one

Cat. No.: B13996428
CAS No.: 83325-07-9
M. Wt: 282.34 g/mol
InChI Key: DCQWHCWRIGWFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(2-methylpropyl)-7-phenylpurin-6-one is a complex organic compound with a unique structure that includes a purine ring substituted with methyl, isobutyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-methylpropyl)-7-phenylpurin-6-one typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with isobutyl bromide in the presence of a strong base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-methylpropyl)-7-phenylpurin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-1-(2-methylpropyl)-7-phenylpurin-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-methylpropyl)-7-phenylpurin-6-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(2-methylpropyl)-7-phenylpurin-6-one
  • 2-Methyl-1-(2-methylpropyl)-7-phenylpurin-6-ol
  • 2-Methyl-1-(2-methylpropyl)-7-phenylpurin-6-amine

Uniqueness

This compound is unique due to its specific substitution pattern on the purine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

83325-07-9

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

2-methyl-1-(2-methylpropyl)-7-phenylpurin-6-one

InChI

InChI=1S/C16H18N4O/c1-11(2)9-19-12(3)18-15-14(16(19)21)20(10-17-15)13-7-5-4-6-8-13/h4-8,10-11H,9H2,1-3H3

InChI Key

DCQWHCWRIGWFFY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)N1CC(C)C)N(C=N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.